Suc-Ala-His-Pro-Phe-pNA
Description
Significance of Synthetic Peptide Substrates in Biochemical Investigations
In the field of biochemical and cellular research, synthetic peptides have become indispensable tools for the investigation of enzymatic processes. chemimpex.com These molecules, designed and synthesized in the laboratory, mimic the natural substrates of enzymes, allowing for detailed study of their function, kinetics, and specificity. chemimpex.comsigmaaldrich.com Unlike using complex protein substrates, synthetic peptides offer the advantage of a defined and reproducible chemical structure. This allows researchers to probe the specific amino acid sequences recognized by an enzyme and to map the determinants of its active site. asianpubs.org
A particularly important class of synthetic substrates are chromogenic peptides. These are designed to produce a colored product upon enzymatic cleavage, providing a straightforward and continuous method for monitoring enzyme activity. frontiersin.org The intensity of the color produced is directly proportional to the rate of the enzymatic reaction, which can be easily quantified over time using a spectrophotometer. This approach is fundamental to determining key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate (k_cat), which are essential for characterizing an enzyme's efficiency and its affinity for a substrate. chemicalbook.com Furthermore, these substrates are invaluable in high-throughput screening assays for the discovery of novel enzyme inhibitors, a critical step in drug development. chemimpex.com
Overview of Suc-Ala-His-Pro-Phe-pNA as a Research Probe in Protease and Phosphatase Studies
This compound is a synthetic, chromogenic peptide substrate designed for specific applications in enzymology. chemimpex.combiosynth.com Its structure consists of a five-amino-acid peptide chain (Alanine-Histidine-Proline-Phenylalanine) which is blocked at the N-terminus with a succinyl group and conjugated at the C-terminus to a p-nitroanilide (pNA) chromophore. This structure makes it a valuable tool for studying certain classes of proteases. When a protease cleaves the peptide bond preceding the pNA group, the colorless substrate releases the yellow-colored p-nitroaniline molecule, allowing for the kinetic analysis of the enzyme's activity. frontiersin.orgnih.gov
While detailed kinetic data is more extensively published for the closely related peptide, Suc-Ala-Ala-Pro-Phe-pNA, the applications are analogous. These peptides are primarily used as substrates for chymotrypsin-like serine proteases. sigmaaldrich.combachem.comfishersci.com A significant application of these substrates is in coupled enzyme assays to measure the activity of peptidyl-prolyl cis-trans isomerases (PPIases), such as cyclophilins and FK506-binding proteins (FKBPs). In this setup, the PPIase first catalyzes the isomerization of the Alanine-Proline peptide bond from the cis to the trans conformation. The trans isomer is then rapidly cleaved by a chymotrypsin-like protease, and the rate of pNA release becomes a measure of the PPIase activity. sigmaaldrich.combachem.com
Beyond its use in protease research, the core structure of this compound has been adapted for phosphatase studies. In a key area of research, a chemically phosphorylated version of the peptide, Suc-Ala-His(P)-Pro-Phe-pNA, was synthesized. This modified substrate served as a specific probe to successfully identify, purify, and characterize a 14-kDa phosphohistidine (B1677714) phosphatase, an enzyme class that had been challenging to study. biosynth.com This demonstrates the versatility of the this compound scaffold as a research tool in both proteolysis and signal transduction research.
Historical Context and Evolution of p-Nitroanilide Substrates
The development of p-nitroanilide (pNA) substrates in the early 1960s marked a significant advancement in enzymology. A seminal 1961 paper by B.F. Erlanger and colleagues described the preparation and properties of new chromogenic substrates for the enzyme trypsin, establishing a foundational methodology for modern enzyme assays. asianpubs.orgnih.govusk.ac.idscirp.org The core principle behind these substrates is the attachment of a peptide sequence to the amino group of p-nitroaniline. The resulting amide bond renders the pNA group colorless. Upon enzymatic hydrolysis of this specific bond, free p-nitroaniline is released, which has a distinct yellow color and a strong absorbance maximum around 405-410 nm. sigmaaldrich.comfrontiersin.org
This innovation provided a simple, continuous, and quantitative spectrophotometric method to measure protease activity, moving away from more cumbersome techniques. The use of these substrates expanded rapidly to study a wide range of proteases, including key enzymes in the blood coagulation cascade like thrombin and Factor Xa. ru.nlbeilstein-journals.org Researchers could now readily determine kinetic constants and screen for inhibitors in a high-throughput manner. nih.gov
The synthesis of peptide-pNA substrates, however, presented significant chemical challenges. The amino group of p-nitroaniline is weakly nucleophilic due to the strong electron-withdrawing effect of the nitro group, which makes the formation of the amide bond difficult. nih.gov Early methods often resulted in low yields. Over the years, synthetic organic chemists developed more efficient coupling methods and protecting group strategies to overcome these difficulties, including the use of alternative reagents like 5-amino-2-nitrobenzoic acid to facilitate solid-phase synthesis. nih.gov These advancements have made a wide variety of specific pNA substrates readily available, solidifying their role as a cornerstone of protease research for decades. frontiersin.orgnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 128802-75-5 | biosynth.com |
| Molecular Formula | C₃₃H₃₈N₈O₉ | biosynth.com |
| Appearance | White to off-white powder | biosynth.com |
Table 2: Reported Kinetic Constants for a Related Chymotrypsin (B1334515) Substrate (Suc-Ala-Ala-Pro-Phe-pNA)
| Enzyme | Source Organism | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |
|---|---|---|---|---|---|
| α-Chymotrypsin | Bovine Pancreas | 60 | - | - | chemicalbook.com |
| Extracellular Protease (Mc1) | Monacrosporium cystosporium | 167 | - | - | |
| Cathepsin G | Human | 1700 | - | - | chemicalbook.com |
Note: The Vmax for Mc1 with the substrate was reported as 0.6071 OD410 per 30 s under specific assay conditions. k_cat and k_cat/K_m values were not explicitly provided in the source.
Structure
2D Structure
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N8O9/c1-20(36-28(42)13-14-29(43)44)30(45)39-26(17-23-18-34-19-35-23)33(48)40-15-5-8-27(40)32(47)38-25(16-21-6-3-2-4-7-21)31(46)37-22-9-11-24(12-10-22)41(49)50/h2-4,6-7,9-12,18-20,25-27H,5,8,13-17H2,1H3,(H,34,35)(H,36,42)(H,37,46)(H,38,47)(H,39,45)(H,43,44)/t20-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZIINXZEQBCIF-YQMHAVPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Hydrolysis and Substrate Specificity of Suc Ala His Pro Phe Pna
Identification and Characterization of Target Enzymes
Phosphohistidine (B1677714) Phosphatase 1 (PHPT1) Activity and Substrate Recognition
The phosphorylated form of the peptide, Suc-Ala-His(P)-Pro-Phe-pNA, serves as a specific substrate for Phosphohistidine Phosphatase 1 (PHPT1), the only known phosphohistidine phosphatase in mammals. oup.comoup.com This substrate was instrumental in the identification and characterization of a 14-kDa phosphohistidine phosphatase from porcine liver and its human homolog. diva-portal.orgnih.gov The dephosphorylation of the phosphohistidine residue by PHPT1 is typically measured using an HPLC-based assay that separates the phosphorylated substrate from its dephosphorylated product. diva-portal.orgoup.com
The nature of the phosphohistidine isomer in the substrate used in these studies was considered to be 3-phosphohistidine. diva-portal.org Research has demonstrated the utility of Suc-Ala-His(P)-Pro-Phe-pNA in quantifying PHPT1 activity, revealing that the enzyme is EDTA-insensitive. diva-portal.orgnih.gov The specific activity of PHPT1 from different sources has been determined using this substrate. oup.comnih.gov
| Enzyme Source | Substrate Concentration | Specific Activity (μmol·min⁻¹·mg⁻¹) | Reference |
|---|---|---|---|
| Purified Pig Liver PHPT1 | 7 μM | 3 | oup.comnih.gov |
| Human Recombinant PHPT1 | 7 μM | 9 | oup.com |
Peptidyl-Prolyl Cis-Trans Isomerases (PPIases), including Cyclophilin and FKBP, with Emphasis on His-Pro Isomerization
Suc-Ala-His-Pro-Phe-pNA belongs to a class of synthetic peptides with the general structure Suc-Ala-Xaa-Pro-Phe-pNA, which are used to investigate the substrate specificities of Peptidyl-Prolyl Cis-Trans Isomerases (PPIases) like cyclophilin and FK506-binding protein (FKBP). nih.govbiosynth.com These enzymes catalyze the cis-trans isomerization of the peptide bond preceding a proline residue, a critical step in protein folding. chemimpex.com
Studies on this series of peptides revealed distinct specificities for cyclophilin and FKBP. nih.govbiosynth.com For cyclophilin, the catalytic efficiency (kcat/Km) showed little dependence on the identity of the amino acid at the 'Xaa' position. nih.govbiosynth.com In contrast, FKBP-catalyzed isomerization displayed a significant dependence on the 'Xaa' residue, with kcat/Km values varying over three orders of magnitude. nih.govbiosynth.com This indicates that while both enzymes target the prolyl bond, FKBP has a much more stringent recognition requirement for the preceding amino acid.
The His-Pro bond in particular is a site of enzymatic action, and the rate of its isomerization in the this compound peptide is influenced by the protonation state of the histidine's imidazole (B134444) ring. diva-portal.org This highlights a key physicochemical determinant in substrate recognition by PPIases. Furthermore, this compound has been noted to inhibit the binding of FK506 to the FKBP12 protein, suggesting a direct interaction with the enzyme's active site. iucr.org
Chymase Activity, Specifically Human Mast Cell Chymase
This compound is utilized as a substrate in assays for human mast cell chymase, a chymotrypsin-like serine protease. nih.gov Human chymase is known to have a strong preference for cleaving on the C-terminal side of aromatic amino acids, such as the Phenylalanine (Phe) residue at the P1 position of this peptide. oup.combiosynth.com
The specificity of human chymase extends to the P2 position, which is occupied by Histidine (His) in this substrate. While detailed kinetic data for the His-containing peptide is not widely published, studies on chymase specificity show that the P2 position is relatively permissive, accepting a variety of amino acid types including aliphatic, hydrophilic, and aromatic residues. oup.com The structurally similar peptide, Suc-Ala-Ala-Pro-Phe-pNA, where an Alanine replaces the Histidine at P2, is a well-documented substrate for human chymase. biosynth.com The ability of chymase to hydrolyze both peptides underscores the primary importance of the P1 Phe residue for substrate recognition.
Investigated Broad-Spectrum Proteases Cleaving Structurally Related Analogs (e.g., Chymotrypsin (B1334515), Cathepsin G, Subtilisin)
While direct kinetic studies on the enzymatic cleavage of this compound by various proteases are limited, extensive research has been conducted on the structurally related analog, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). This analog, differing only at the P2 position (Ala instead of His), is a widely used chromogenic substrate for several chymotrypsin-like serine proteases.
Chymotrypsin : Suc-AAPF-pNA is a specific and sensitive substrate for chymotrypsin. oup.combiorxiv.org It is routinely used in assays to measure chymotrypsin activity. nih.gov A chymotrypsin-like serine protease from the fungus Neurospora sitophila was found to cleave this substrate with apparent Kₘ and Vₘₐₓ values of 0.24 mM and 4.17 × 10⁻⁵ mM/s, respectively.
Cathepsin G : Human leukocyte cathepsin G readily hydrolyzes Suc-AAPF-pNA. neb.comoup.com The substrate is employed to measure Cathepsin G activity in various biological samples, including human neutrophils and fecal supernatants from patients with ulcerative colitis. Studies mapping the S1 binding pocket of cathepsin G show a strong preference for Phe at the P1 position, consistent with its chymotrypsin-like activity.
Subtilisin : Various forms of subtilisin, a non-mammalian serine protease, effectively cleave Suc-AAPF-pNA. neb.com The substrate has been used to determine kinetic parameters for subtilisin Carlsberg and a hyperthermophilic subtilisin from Thermococcus kodakaraensis. nih.govdoi.org
| Enzyme | Source | Kₘ | k꜀ₐₜ | Vₘₐₓ | Reference |
|---|---|---|---|---|---|
| Chymotrypsin-like protease | Neurospora sitophila | 0.24 mM | - | 4.17 × 10⁻⁵ mM/s | |
| Subtilisin | Thermococcus kodakaraensis (80°C) | 1.1 mM | 140 s⁻¹ | - | nih.gov |
| Subtilisin | Thermococcus kodakaraensis (20°C) | 0.8 mM | 1.1 s⁻¹ | - | nih.gov |
Substrate Recognition Site Analysis and Sequence Determinants
The utility of this compound and its analogs as substrates for a diverse range of enzymes stems from specific sequence determinants that are recognized by each enzyme's active site.
P1 Residue : For chymotrypsin-like serine proteases, including chymase, cathepsin G, and subtilisin, the primary determinant of specificity is the amino acid at the P1 position (the residue N-terminal to the scissile bond). The Phenylalanine in this compound fits perfectly into the deep, hydrophobic S1 binding pocket of these enzymes, making it an excellent substrate.
P2 Residue : The P2 residue (Histidine) plays a secondary but important role. For FKBP, the P2 residue is a major determinant of catalytic efficiency. nih.govbiosynth.com For human chymase, the S2 subsite is more permissive, allowing for hydrolysis of peptides with different residues at this position, including both Alanine and Histidine. oup.com
Phosphorylation State : For PHPT1, the absolute determinant is the presence of a phosphate (B84403) group on the histidine residue. The enzyme specifically recognizes and hydrolyzes the phosphohistidine, with no activity towards the non-phosphorylated peptide. diva-portal.orgoup.com
Proline and Isomerization : The His-Pro sequence is the target for PPIases. These enzymes specifically recognize the Xaa-Pro bond and catalyze its isomerization between the cis and trans conformations, a process that is often rate-limiting in protease-coupled assays. chemimpex.comnih.govbiosynth.com The physicochemical properties of the histidine side chain, such as its protonation state, can further modulate this recognition and catalytic process. diva-portal.org
Influence of the P1-P4 Amino Acid Sequence on Enzymatic Selectivity
The susceptibility and rate of cleavage of a peptide substrate by a protease are profoundly influenced by the sequence of amino acids adjacent to the scissile bond. In the standard nomenclature, the amino acid residues on the N-terminal side of the cleavage site are designated P1, P2, P3, P4, and so on, moving away from the cleavage point. acs.org For this compound, the hydrolysis occurs after the Phenylalanine, making the sequence Ala-His-Pro-Phe correspond to the P4-P3-P2-P1 positions, respectively.
The specificity of proteases like chymotrypsin is highly dependent on the residues occupying these subsites.
P1 Position (Phe): Chymotrypsin, a well-characterized serine protease, exhibits a strong preference for large, hydrophobic amino acids at the P1 position, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). beilstein-journals.org The Phenylalanine in this compound makes it a suitable substrate for chymotrypsin and chymotrypsin-like proteases. The enzyme's S1 binding pocket is a deep, hydrophobic cavity that favorably accommodates these aromatic side chains. nih.gov
P2 Position (Pro): The Proline (Pro) residue at the P2 position can significantly influence substrate binding and hydrolysis rates. For bovine chymotrypsin, the presence of a Pro residue at P2 has been shown to increase the specificity constant (kcat/Km) by nearly 21-fold compared to a substrate without it. creative-proteomics.com Thrombin, another serine protease, also shows a strict preference for Proline at the P2 position. pnas.org The rigid structure of Proline can help to correctly orient the peptide backbone within the enzyme's active site.
P3 Position (His): The P3 subsite (S3) of chymotrypsin is located on the enzyme's surface and has a broader specificity. beilstein-journals.org While some studies suggest a preference for aromatic side chains, others indicate that a variety of residues can be accommodated. beilstein-journals.org In the specified substrate, this position is occupied by Histidine (His). While less common than Alanine, which is found in the widely used substrate Suc-Ala-Ala-Pro-Phe-pNA, the presence of His at P3 can still be accommodated. The impact of His at P3 on CTRL (chymotrypsin-like protease) has been noted as a point of interest in specificity studies. nih.gov
P4 Position (Ala): The P4 subsite also contributes to binding affinity and specificity. For some chymotrypsins, there is a preference for small amino acids like Alanine (Ala) and Glycine at this position. bachem.com The Alanine residue in this compound fulfills this preference.
The collective sequence Ala-His-Pro-Phe is thus designed to be a specific substrate for chymotrypsin-like enzymes, with each position contributing to the molecule's recognition and efficient cleavage by the enzyme.
Table 1: General Amino Acid Preferences for Chymotrypsin Subsites This table summarizes the general preferences of chymotrypsin for amino acid residues at the P4 to P1 positions based on various studies.
| Subsite Position | Preferred Residue Characteristics | Examples | Reference |
| P1 | Large, Hydrophobic, Aromatic | Phe, Tyr, Trp, Leu | beilstein-journals.org |
| P2 | Hydrophobic, Proline enhances specificity | Pro, Leu, Val | pnas.org, creative-proteomics.com |
| P3 | Broad specificity, lies on enzyme surface | Aromatic (Trp, Phe), others tolerated | beilstein-journals.org |
| P4 | Small or Aliphatic | Ala, Gly | bachem.com |
Table 2: Kinetic Parameters for the Related Substrate Suc-Ala-Ala-Pro-Phe-pNA with Various Proteases This table shows published kinetic data for the closely related substrate where the P3 residue is Alanine, illustrating its effectiveness as a substrate for several serine proteases.
| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| α-Chymotrypsin | 0.05 | 65 | 1,300,000 | sigmaaldrich.com |
| Subtilisin Carlsberg (non-glycosylated) | 0.14 | 55 | 392,857 | nih.gov |
| Monacrosporium cystosporium Protease (Mc1) | 0.167 | N/A | N/A | nih.gov |
| Cathepsin G | 1.7 | N/A | N/A | nih.gov |
Role of the p-Nitroanilide Moiety in Spectrophotometric Detection
The p-nitroanilide (pNA) group attached to the C-terminus of the peptide is a critical component for detecting and quantifying enzyme activity. tandfonline.com This moiety functions as a chromophore, a chemical group capable of absorbing light. ontosight.ai
When the peptide substrate is intact, the pNA group is colorless. Upon enzymatic hydrolysis of the amide bond between the P1 Phenylalanine and the pNA, free p-nitroaniline is released into the solution. ontosight.ai This liberated p-nitroaniline is yellow and exhibits a strong absorbance at a specific wavelength, typically between 405 and 410 nm. lonza.com, practical-haemostasis.com
The rate of the color change, measured as the increase in absorbance at this wavelength over time, is directly proportional to the rate of substrate hydrolysis. tandfonline.com This allows for a continuous and quantitative measurement of the protease's activity. This principle forms the basis of many chromogenic assays used in biochemistry and clinical diagnostics to determine the activity of various enzymes, including those involved in blood coagulation and fibrinolysis. tandfonline.com, practical-haemostasis.com
Impact of the N-Terminal Succinyl Group on Substrate Characteristics
The N-terminal succinyl group (Suc) is a key modification that imparts several beneficial characteristics to the synthetic peptide substrate.
Firstly, the succinyl group acts as a "protecting" or "blocking" group. ontosight.ai It acylates the N-terminal α-amino group of the Alanine residue. This modification prevents the substrate from being cleaved by aminopeptidases, which are enzymes that sequentially remove amino acids from the N-terminus of peptides. ontosight.ai By blocking this end, the succinyl group ensures that the observed hydrolysis is due to the specific endopeptidase of interest that recognizes the internal P1-P4 sequence.
Secondly, the succinyl group, with its terminal carboxylate, significantly increases the solubility of the often hydrophobic peptide substrate in aqueous buffers used for enzymatic assays. ontosight.ai, acs.org This enhanced solubility is crucial for preparing substrate solutions at the concentrations required for kinetic studies and ensuring that the substrate is fully available to the enzyme in the reaction mixture. This modification changes the charge of the N-terminus from positive to negative, which can also influence the substrate's interaction with the enzyme's active site. creative-proteomics.com
Kinetic Analysis of Enzyme Suc Ala His Pro Phe Pna Interactions
Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax, kcat)
The interaction between an enzyme and Suc-Ala-His-Pro-Phe-pNA can be characterized by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km), maximum velocity (Vmax), and turnover number (kcat). Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate, and kcat is the turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.
These parameters are determined by measuring the initial reaction rates at various concentrations of the substrate. While specific Km, Vmax, and kcat values for the hydrolysis of this compound are not extensively documented in publicly available literature, the methodology is well-established through studies of closely related substrates. For example, studies on substrates like Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Leu-Pro-Phe-pNA with various enzymes provide insight into the typical range of these parameters. asm.orgnih.gov
The determination of these constants is crucial for understanding an enzyme's catalytic mechanism and efficiency. For instance, the Km and Vmax for the hydrolysis of the related substrate N-Suc-Ala-Ala-Pro-Phe-pNA by the serine protease from Monacrosporium cystosporium were found to be 0.167 mM (1.67x10-4 M) and 0.6071 OD410/30s, respectively. nih.gov In another study, the FkpA PPIase from Corynebacterium glutamicum exhibited a Km of 104 µM and a Vmax of 242 U/mg with Suc-Ala-Ala-Pro-Phe-pNA as the substrate. asm.org
Table 1: Michaelis-Menten Kinetic Parameters for Enzymes with Related Substrates
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Bovine Cyclophilin | Suc-Ala-Ala-cis-Pro-Phe-pNA | 0.98 | 13200 | scispace.com |
| Recombinant Human Cyclophilin | Suc-Ala-Ala-cis-Pro-Phe-pNA | 0.87 | 12700 | scispace.com |
| FK506-Binding Protein (FKBP) | Suc-Ala-Leu-cis-Pro-Phe-pNA | 0.520 | 344 | scispace.com |
| Subtilisin Carlsberg (unmodified) | Suc-Ala-Ala-Pro-Phe-pNA | 0.14 | 75 | nih.gov |
Evaluation of Catalytic Efficiency (kcat/Km) for Enzyme-Substrate Hydrolysis
The catalytic efficiency of an enzyme, represented by the specificity constant kcat/Km, is a crucial measure that indicates how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. It is a second-order rate constant that reflects both binding affinity (Km) and catalytic turnover (kcat). researchgate.net
A key application of this compound has been in the investigation of substrate specificities for peptidyl prolyl cis-trans isomerases (PPIases), such as cyclophilin and FK506-binding protein (FKBP). A study systematically determined the kcat/Km values for these enzymes using a series of substrates with the general structure Suc-Ala-Xaa-Pro-Phe-pNA, where Xaa was a variable amino acid. researchgate.net This research revealed that while cyclophilin showed little dependence on the 'Xaa' residue, the catalytic efficiency of FKBP was highly dependent on it, varying over three orders of magnitude. For the specific substrate this compound, the catalytic efficiency for FKBP-catalyzed isomerization was significantly lower than for substrates with hydrophobic residues like Leu or Phe. researchgate.net
Table 2: Catalytic Efficiency (kcat/Km) of PPIases for Suc-Ala-Xaa-Pro-Phe-pNA Substrates
| Substrate (Xaa Residue) | Cyclophilin kcat/Km (M⁻¹s⁻¹) | FKBP kcat/Km (M⁻¹s⁻¹) |
|---|---|---|
| Gly | 1,100,000 | 1,800 |
| Ala | 1,100,000 | 11,000 |
| Val | 1,300,000 | 130,000 |
| Leu | 1,300,000 | 640,000 |
| Phe | 1,300,000 | 330,000 |
| His | 1,200,000 | 640 |
| Lys | 1,200,000 | <500 |
| Glu | 1,300,000 | <500 |
Steady-State and Pre-Steady-State Kinetic Investigations
Kinetic investigations of enzyme-substrate interactions can be performed under steady-state or pre-steady-state conditions.
Analysis of Enzyme-Substrate Binding Affinity
Enzyme-substrate binding affinity refers to the strength of the interaction between the enzyme's active site and the substrate. In Michaelis-Menten kinetics, the Km is often used as an inverse measure of affinity; a lower Km value generally implies a higher affinity. However, Km is a complex parameter that also reflects the rates of catalytic steps.
A more direct measure of binding affinity is the dissociation constant (Ks), which represents the true equilibrium constant for the dissociation of the substrate from the enzyme's active site. This parameter can be determined through pre-steady-state kinetic analysis or under specific steady-state conditions. nih.gov For example, in a study on subtilisin Carlsberg using the related substrate Suc-Ala-Ala-Pro-Phe-pNA, kinetic dissection experiments were performed to obtain the individual rate constants, including Ks. The study found that chemical glycosylation of the enzyme did not affect the substrate binding step (Ks) but did reduce the rates of acylation (k2) and deacylation (k3). nih.gov Such analyses provide critical insights into how modifications to the enzyme or substrate affect the initial binding event versus subsequent catalytic steps.
Probing Substrate Inhibition and Activation Mechanisms
Beyond serving as a simple substrate, this compound and related compounds can be used to probe mechanisms of enzyme inhibition and activation.
Inhibition: These substrates are instrumental in screening for and characterizing enzyme inhibitors. In a typical competitive inhibition assay, the rate of substrate hydrolysis is measured in the presence of varying concentrations of a potential inhibitor. The data can be used to determine the inhibition constant (Ki), which quantifies the inhibitor's potency. For instance, the highly reactive substrate Suc-Ala-Leu-Pro-Phe-pNA enabled the accurate determination of the Ki value for the potent immunosuppressant FK506 as an inhibitor of FKBP. researchgate.net
Substrate Inhibition: In some cases, the substrate itself can act as an inhibitor at very high concentrations, a phenomenon known as substrate inhibition. This occurs when a second substrate molecule binds to the enzyme-substrate complex in a non-productive manner, leading to a decrease in reaction velocity. While this mechanism is a known aspect of enzymology, specific studies demonstrating substrate inhibition by this compound were not identified in the reviewed literature.
Activation: Conversely, interactions with substrates like this compound can lead to the discovery of enzyme activators, which are molecules that increase the enzyme's catalytic activity. chemimpex.com
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Succinyl-Alanine-Histidine-Proline-Phenylalanine-p-nitroanilide | This compound |
| Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide | Suc-Ala-Ala-Pro-Phe-pNA |
| Succinyl-Alanine-Leucine-Proline-Phenylalanine-p-nitroanilide | Suc-Ala-Leu-Pro-Phe-pNA |
| p-nitroanilide | pNA |
| FK506-Binding Protein | FKBP |
Methodological Frameworks for Utilizing Suc Ala His Pro Phe Pna in Biochemical Assays
Development and Optimization of Spectrophotometric and Colorimetric Enzyme Assays
The development of robust enzyme assays using Suc-Ala-His-Pro-Phe-pNA hinges on the optimization of several key parameters to ensure linearity and sensitivity. The core principle of these assays is the measurement of the rate of p-nitroaniline (pNA) release, which is directly proportional to the enzyme's catalytic activity. nih.gov The concentration of the substrate is a critical factor; it is typically used at a concentration that allows for the determination of initial velocity rates, often around its Michaelis-Menten constant (Km) value for the specific enzyme being studied.
Optimization involves a systematic approach to define the ideal conditions for the enzymatic reaction. This includes determining the optimal buffer system, pH, and temperature, as well as the linear range of the assay with respect to both time and enzyme concentration. For instance, in a chymotrypsin (B1334515) assay, the reaction might be initiated by adding a stock solution of this compound (often dissolved in a solvent like DMSO) to a solution containing the enzyme in a suitable buffer. The change in absorbance is then monitored over time at a specific wavelength, typically around 405-410 nm, which corresponds to the peak absorbance of the released pNA.
A critical aspect of assay development is ensuring that the observed activity is solely attributable to the enzyme of interest. This may involve the use of specific inhibitors to confirm the identity of the enzyme responsible for substrate cleavage. The stability of the substrate and the enzyme under assay conditions must also be verified to prevent non-enzymatic hydrolysis or enzyme denaturation, which could lead to inaccurate results.
Coupled Enzyme Assay Systems for Indirect Activity Measurements
In some instances, the direct measurement of a specific enzyme's activity may be challenging. In such cases, this compound can be utilized in a coupled enzyme assay system. This approach is particularly useful for studying enzymes like peptidyl prolyl cis/trans isomerases (PPIases). uni-due.de
In a coupled PPIase assay, the isomerization of the proline residue in a substrate like Suc-Ala-Xaa-Pro-Phe-pNA from the cis to the trans conformation is the rate-limiting step. The subsequent rapid cleavage of the trans-isomer by an excess of a reporter enzyme, such as chymotrypsin, releases p-nitroaniline. The rate of pNA release is therefore proportional to the rate of isomerization catalyzed by the PPIase. This allows for the indirect measurement of the PPIase activity by monitoring the color change produced by the action of chymotrypsin. uni-due.de
Establishing Optimal Reaction Conditions: pH, Temperature, and Ionic Environment
The catalytic activity of enzymes is highly dependent on the physicochemical environment. Therefore, establishing the optimal reaction conditions, including pH, temperature, and ionic strength, is crucial for assays utilizing this compound.
pH: The optimal pH for an enzyme assay reflects the pH at which the enzyme exhibits maximum activity. This is influenced by the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. For instance, the pKa values for the imidazole (B134444) ring of the histidine residue in the cis and trans isomers of this compound have been observed to be 6.4 and 6.9, respectively. uni-halle.de This indicates that changes in pH can affect the substrate's conformation and, consequently, its interaction with the enzyme. Assays are typically performed using a buffer system that can maintain a stable pH throughout the experiment.
Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. The optimal temperature for an assay must be determined empirically by measuring the reaction rate at various temperatures. It is important to choose a temperature that provides a balance between high activity and enzyme stability.
Ionic Environment: The ionic strength of the reaction buffer can also influence enzyme activity. Ions can interact with charged residues on the enzyme's surface, potentially altering its conformation and catalytic efficiency. The effect of ionic strength is typically evaluated by varying the concentration of salt (e.g., NaCl) in the buffer and observing the impact on the reaction rate.
| Parameter | Optimal Range/Consideration | Rationale |
| pH | Enzyme-specific; often buffered to a stable value. | Affects the ionization state of the enzyme's active site and the substrate. The pKa of the histidine residue in this compound changes with isomerization. uni-halle.de |
| Temperature | Determined empirically for each enzyme. | Balances increased reaction kinetics with the risk of enzyme denaturation at higher temperatures. |
| Ionic Strength | Optimized by varying salt concentration. | Can influence enzyme conformation and activity through interactions with charged residues. |
Quantification of Enzyme Activity in Diverse Biological Samples and Research Models
This compound is a versatile tool for quantifying the activity of specific proteases in a wide range of biological samples and research models. This includes, but is not limited to, cell culture supernatants, tissue homogenates, and in vivo models. core.ac.uknih.gov
For example, this substrate has been used to measure chymotrypsin-like activity in the supernatants of cell cultures. core.ac.uk In studies involving animal models, such as those investigating cardiac conditions, this compound has been employed to determine the inhibition constants (Ki) of chymase inhibitors. nih.gov This involves measuring the release of p-nitroaniline from the substrate in the presence of varying concentrations of the inhibitor. nih.gov
When working with complex biological samples, it is important to consider the presence of endogenous inhibitors or other proteases that might interfere with the assay. Appropriate controls are necessary to account for these potential confounding factors. This may involve the use of specific inhibitors to confirm that the measured activity is due to the enzyme of interest. Furthermore, the preparation of the biological sample is critical. For instance, when working with tissue homogenates, the method of homogenization and subsequent centrifugation steps can impact the recovery and activity of the target enzyme.
| Biological Sample/Model | Application of this compound | Key Considerations |
| Cell Culture Supernatants | Measurement of secreted protease activity (e.g., chymotrypsin-like enzymes). core.ac.uk | Presence of other secreted proteins or components of the culture medium that might interfere with the assay. |
| Tissue Homogenates | Quantification of intracellular or tissue-associated protease activity. | Efficient extraction of the enzyme, removal of interfering substances, and accounting for endogenous inhibitors. |
| In Vivo Models (e.g., rodents) | Determination of enzyme inhibition in response to therapeutic agents. nih.gov | Proper sample collection (e.g., tissue, biofluids) and processing to preserve enzyme activity. nih.gov |
Investigation of Enzyme Inhibition and Modulation Using Suc Ala His Pro Phe Pna As a Substrate
Characterization of Enzyme Inhibitor Potency (IC50, Ki Determination)
The potency of an enzyme inhibitor is a critical parameter in drug discovery and development, and Suc-Ala-His-Pro-Phe-pNA is frequently employed in assays to determine these values. Two key metrics used to quantify inhibitor potency are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. edx.org It is determined by measuring the residual enzyme activity at various inhibitor concentrations while keeping the substrate concentration constant. For instance, in a study investigating renin inhibitors, the IC50 values for kaur-16-en-19-oic acid (KA) and pimara-8(14),15-dien-19-oic acid (PDA) against recombinant human renin were determined to be 46.3 µM and 51.2 µM, respectively, using a fluorogenic substrate. jsb.gr.jp Similarly, the IC50 of a crude methanol (B129727) extract of Aralia cordata against recombinant human renin was found to be 130 µg/ml. jsb.gr.jp
The Ki , or inhibition constant, is a more absolute measure of inhibitor potency. It represents the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor for the enzyme. edx.org Unlike the IC50 value, which can be influenced by substrate concentration, the Ki is a constant for a given inhibitor and enzyme pair. edx.org The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which allows for the conversion of IC50 values to Ki values, provided the Michaelis constant (Km) of the substrate and the substrate concentration used in the assay are known. edx.orgnih.gov For example, in the study of peptidyl prolyl cis-trans isomerase (PPIase) activity, the use of a highly reactive substrate, Suc-Ala-Leu-Pro-Phe-pNA, allowed for the accurate determination of the Ki value for the potent inhibitor FK-506, which was found to be 1.7 ± 0.6 nM for the FK-506 binding protein (FKBP). researchgate.net
The determination of these parameters is crucial for ranking the potency of different inhibitors and for understanding their structure-activity relationships.
Table 1: Examples of IC50 Values Determined in Enzyme Inhibition Assays
| Inhibitor | Enzyme | Substrate | IC50 Value |
| Kaur-16-en-19-oic acid (KA) | Recombinant human renin | Nma-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dnp)-r-r-NH2 | 46.3 µM |
| Pimara-8(14),15-dien-19-oic acid (PDA) | Recombinant human renin | Nma-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dnp)-r-r-NH2 | 51.2 µM |
| Crude methanol extract of Aralia cordata | Recombinant human renin | Nma-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dnp)-r-r-NH2 | 130 µg/ml |
This table presents data from a study on renin inhibitors. jsb.gr.jp
Elucidation of Inhibitory Mechanisms (Competitive, Non-competitive, Uncompetitive Inhibition)
Understanding the mechanism by which an inhibitor functions is fundamental to drug design and optimization. This compound and its analogs are instrumental in elucidating these mechanisms, which are broadly classified as competitive, non-competitive, and uncompetitive inhibition.
Competitive inhibition occurs when an inhibitor, which often structurally resembles the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. quora.comresearchgate.net This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org Kinetically, competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for the substrate, while the maximum velocity (Vmax) remains unchanged. libretexts.org
Non-competitive inhibition involves the inhibitor binding to a site on the enzyme distinct from the active site, known as an allosteric site. quora.comresearchgate.net This binding event induces a conformational change in the enzyme that reduces its catalytic activity without affecting substrate binding. quora.comuniroma1.it Consequently, in non-competitive inhibition, the Vmax is decreased, but the Km remains unchanged. libretexts.org This type of inhibition cannot be reversed by increasing the substrate concentration. libretexts.org For example, three identified inhibitors of porcine and human neutral aminopeptidases (APN) were found to be non-competitive, binding to a site distinct from the substrate-binding site. nih.gov
Uncompetitive inhibition is a less common mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex. This binding also occurs at an allosteric site and effectively locks the substrate in the active site, preventing product formation. In uncompetitive inhibition, both Vmax and Km are decreased.
By systematically varying the concentrations of both the substrate (e.g., this compound) and the inhibitor and analyzing the resulting kinetic data, often through graphical methods like Lineweaver-Burk plots, researchers can distinguish between these different inhibitory mechanisms.
Screening Strategies for Novel Enzyme Inhibitors
The chromogenic nature of this compound makes it an excellent tool for high-throughput screening (HTS) assays aimed at discovering novel enzyme inhibitors. chemimpex.comnetascientific.com HTS allows for the rapid testing of large libraries of chemical compounds for their ability to inhibit a target enzyme.
The basic principle of an HTS assay using this compound involves incubating the target enzyme with the substrate in the presence and absence of a test compound. The enzymatic cleavage of the Phe-pNA bond releases p-nitroaniline, which produces a yellow color that can be quantified spectrophotometrically by measuring the absorbance at around 405-410 nm. sigmaaldrich.com A decrease in the rate of color formation in the presence of a test compound indicates potential inhibitory activity.
This method is highly adaptable for automation and miniaturization in multi-well plate formats, enabling the screening of thousands of compounds per day. For instance, research utilizing N-Suc-AAPF-pNA has successfully identified novel inhibitors against serine proteases. The stability and ease of use of this substrate contribute to its suitability for such large-scale screening campaigns. chemimpex.com The data generated from these screens, typically in the form of percent inhibition, can then be used to select "hit" compounds for further characterization, including IC50 determination and mechanism of action studies.
Structure-Activity Relationship (SAR) Studies in Enzyme-Inhibitor Design and Optimization
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound relates to its biological activity. In the context of enzyme inhibitors, SAR studies use data from inhibition assays, often employing substrates like this compound, to guide the chemical modification of lead compounds to improve their potency, selectivity, and other pharmacological properties.
By systematically synthesizing and testing a series of analogs of a lead inhibitor, researchers can identify key structural features, or pharmacophores, that are essential for binding to the enzyme and exerting an inhibitory effect. For example, a study on elastase inhibitors synthesized 19 compounds with the general formula CF3CO-X-Y-Ala-pNA and compared their Ki values with the Km values of corresponding substrates. acs.org This analysis revealed a correlation between the inhibitor's Ki and the substrate's Km, providing a quantitative basis for understanding how different amino acid side chains at specific positions influence inhibitory potency. acs.org
Molecular modeling and computational techniques are often used in conjunction with experimental SAR data to visualize the binding of inhibitors to the enzyme's active site. This can reveal crucial interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. For instance, in a study of inhibitors for neutral aminopeptidase, molecular docking simulations suggested that the inhibitors interacted with residues in the S1 and S5' subsites of the enzyme, providing a structural basis for their non-competitive inhibition profile. nih.gov This detailed understanding of the SAR can then be used to rationally design new, more potent and selective inhibitors.
Molecular and Structural Insights into Enzyme Substrate Recognition
Probing Enzyme Active Site Characteristics through Substrate Variation (e.g., Suc-Ala-Xaa-Pro-Phe-pNA series)
A powerful strategy for mapping the active site of an enzyme involves using a series of structurally related substrates and comparing their reaction rates. The Suc-Ala-Xaa-Pro-Phe-pNA peptide series, where the 'Xaa' residue is systematically varied, is a prime example of this approach. By substituting different amino acids at the P2 position (the second residue from the cleavage site), researchers can deduce the steric and chemical preferences of the enzyme's corresponding S2 binding pocket.
Studies on peptidyl-prolyl cis-trans isomerases (PPIases), such as cyclophilin and FK506-Binding Protein (FKBP), have utilized this substrate series to reveal distinct specificities. researchgate.net While cyclophilin shows little dependence on the 'Xaa' residue, FKBP's catalytic efficiency varies over three orders of magnitude depending on the amino acid at this position. researchgate.net For FKBP, there is a marked preference for larger, hydrophobic residues, with Suc-Ala-Leu-Pro-Phe-pNA being a particularly reactive substrate. researchgate.net This demonstrates that the S2 subsite of FKBP is a deep, hydrophobic pocket, a characteristic not shared by cyclophilin. researchgate.net This differential specificity supports the hypothesis that these enzymes, while both catalyzing prolyl isomerization, have distinct substrate profiles enabling them to fulfill diverse physiological roles. researchgate.net
| P2 Residue (Xaa) | Cyclophilin (M-1s-1) | FKBP (M-1s-1) |
|---|---|---|
| Gly | 13,000 | 630 |
| Ala | 10,000 | 53,000 |
| Val | 11,000 | 230,000 |
| Leu | 14,000 | 640,000 |
| Phe | 12,000 | 500,000 |
Conformational Dynamics of Enzyme-Substrate Complexes and Catalytic Efficiency
The classic "lock-and-key" model of enzyme-substrate interaction is now understood to be an oversimplification. Modern research indicates that the structural dynamics and conformational flexibility of an enzyme are often intrinsically linked to its catalytic power. nih.gov The binding of a substrate can induce conformational changes that optimize the active site for catalysis, and the enzyme's own inherent motions can be crucial for progressing through the catalytic cycle.
| Enzyme State | Relative Structural Dynamics | Substrate Binding (KS) | Acylation Rate (k2) | Deacylation Rate (k3) |
|---|---|---|---|---|
| Native Enzyme | High | Unaffected | High | High |
| Glycosylated Enzyme | Reduced | Unaffected | Decreased | Decreased |
Investigation of Peptide Bond Isomerization (cis-trans) and its Enzymatic Conversion
A key structural feature of Suc-Ala-His-Pro-Phe-pNA is the histidine-proline (His-Pro) peptide bond. Unlike most peptide bonds, which strongly favor the trans conformation, those preceding a proline residue can exist as a mixture of cis and trans isomers. uni-halle.denih.gov The spontaneous interconversion between these two states is a very slow process and can be a rate-limiting step in protein folding and regulation. uni-halle.denih.gov
This property is exploited in a classic coupled enzyme assay. The protease α-chymotrypsin, for instance, is highly specific for the trans isomer of the Ala-Pro bond in the substrate Suc-Ala-Ala-Pro-Phe-pNA and cannot cleave the cis form. sigmaaldrich.comscispace.com In the absence of another enzyme, the rate of p-nitroaniline release is slow, reflecting the spontaneous cis-to-trans isomerization. scispace.com However, in the presence of a peptidyl-prolyl isomerase (PPIase), such as cyclophilin or FKBP, the conversion of the more abundant cis substrate to the chymotrypsin-susceptible trans form is accelerated dramatically. nih.govsigmaaldrich.com The observed rate of p-nitroaniline production then becomes a measure of the PPIase activity. scispace.compnas.org This assay has been fundamental in characterizing the kinetics of PPIases and their inhibitors. scispace.com
| Enzyme | Substrate | Km (mM) | kcat (s-1) |
|---|---|---|---|
| Bovine Cyclophilin | Suc-Ala-Ala-cis-Pro-Phe-pNA | 0.98 | 13,200 |
| Human Cyclophilin | Suc-Ala-Ala-cis-Pro-Phe-pNA | 0.87 | 12,700 |
| FKBP | Suc-Ala-Leu-cis-Pro-Phe-pNA | 0.52 | 344 |
Computational Modeling and Molecular Docking Approaches for Predicting Enzyme-Substrate Interactions
Computational methods provide invaluable, atom-level insights into the transient and dynamic interactions between enzymes and substrates. Molecular docking and molecular dynamics (MD) simulations are two key approaches used to predict and analyze these complexes. researchgate.netuit.no
Molecular docking can predict the preferred binding orientation of a substrate within an enzyme's active site, helping to rationalize observed specificities. uq.edu.aunih.gov For example, docking studies can reveal how different residues in the Suc-Ala-Xaa-Pro-Phe-pNA series fit into the S2 subsite of a protease, explaining why certain side chains lead to more favorable binding energies and higher reaction rates. uq.edu.au
Molecular dynamics simulations go a step further by modeling the movement of the enzyme-substrate complex over time. ucsb.edu Seminal computational studies on cyclophilin have used MD simulations to map the entire catalytic pathway of prolyl isomerization. These simulations characterized the ground states (Cyp•cis-substrate and Cyp•trans-substrate) and, crucially, the high-energy transition state (TS). ucsb.edu The results showed that the enzyme stabilizes the TS, which features a 90° twist in the amide bond, through specific hydrogen bonds between the substrate and key active site residues like Arg55 and Asn102. ucsb.edu These computational approaches are essential for interpreting experimental data and formulating detailed hypotheses about catalytic mechanisms. nih.govucsb.edu
Broader Research Applications of Suc Ala His Pro Phe Pna and Its Analogs
Contribution to Elucidating Proteolytic Pathways in Cellular and Molecular Biology
The cleavage of proteins by proteases is a fundamental biological process that governs a vast array of cellular activities. Suc-Ala-His-Pro-Phe-pNA and its analogs serve as critical probes for dissecting these intricate proteolytic pathways. chemimpex.comchemimpex.com By mimicking natural substrates, these synthetic peptides help researchers investigate the roles of specific proteases in complex biological processes such as protein digestion, cellular signaling, and protein-protein interactions. chemimpex.comchemimpex.com
For instance, analogs of this compound are used to study the activity of peptidyl-prolyl cis-trans isomerases (PPIases), such as cyclophilins and FK506-binding proteins (FKBPs). researchgate.netnih.gov These enzymes catalyze the isomerization of proline-containing peptide bonds, a rate-limiting step in protein folding and regulation. The use of substrates like Suc-Ala-Xaa-Pro-Phe-pNA has been instrumental in characterizing the distinct substrate specificities of these isomerase families, supporting the hypothesis that they play diverse and specific physiologic roles. researchgate.netnih.gov Furthermore, the substrate Suc-Ala-Glu-Pro-Phe-pNA (Suc-AEPF-pNA) is specifically used as a chromogenic substrate for Pin1, a key peptidyl-prolyl isomerase involved in cell cycle regulation and oncogenesis. abmole.com The ability to specifically measure the activity of such enzymes allows for a deeper understanding of their function within cellular regulatory networks.
Applications in Protease Characterization and Enzyme Discovery Research
A primary application of this compound and its analogs is in the discovery and detailed characterization of proteases. chemimpex.com These substrates are widely used to determine the kinetic properties and substrate specificity of newly identified or purified enzymes. netascientific.comchemimpex.com
Research has employed these compounds to characterize a diverse range of proteases from various organisms:
Bacterial Proteases : A thermostable subtilisin, Ak.1 protease, was characterized by its ability to cleave Suc-Ala-Ala-Pro-Phe-pNA. researchgate.net Similarly, a chymotrypsin-like serine protease from Bacillus clausii GMBAE 42 was identified and characterized using N-Suc-Ala-Ala-Pro-Phe-pNA, which showed a high catalytic rate (kcat). nih.gov
Fungal Proteases : The substrate has been used to characterize enzymes from fungi, including a fibrinogenolytic serine proteinase from Aspergillus fumigatus. sigmaaldrich.com
Human Proteases : Analogs are standard substrates for human proteases like cathepsin G, a key enzyme in neutrophils involved in inflammation, and prostate-specific antigen (PSA), which exhibits chymotrypsin-like activity. sigmaaldrich.comontosight.ai
The systematic variation of the amino acid at the Xaa position in the general structure Suc-Ala-Xaa-Pro-Phe-pNA has been particularly powerful for mapping enzyme specificity. researchgate.netnih.gov This approach revealed that while the enzyme cyclophilin shows little preference for the amino acid at this position, the FK-506 binding protein (FKBP) has a strong preference, with activity spanning three orders of magnitude depending on the residue. researchgate.netnih.gov This work led to the discovery that Suc-Ala-Leu-Pro-Phe-pNA is a highly reactive substrate for FKBP, enabling more accurate studies of its inhibitors. researchgate.netnih.gov
| Enzyme | Substrate | K_m Value | k_cat Value | Source |
|---|---|---|---|---|
| Serine Alkaline Protease (Bacillus clausii) | N-Suc-Ala-Ala-Pro-Phe-pNA | 0.655 µM | 4.21 x 10³ min⁻¹ | nih.gov |
| Cathepsin G (Human) | Suc-AAPF-pNA | 1.7 mM | Not Reported | medchemexpress.com |
| FK-506 Binding Protein (FKBP) | Suc-Ala-Leu-Pro-Phe-pNA | Not Reported | k_cat/K_m = 640,000 M⁻¹s⁻¹ | researchgate.netnih.gov |
Utility in Enzyme Engineering and Directed Evolution Studies
Enzyme engineering and directed evolution aim to create new enzymes with enhanced or novel properties, such as increased stability or altered substrate specificity. Chromogenic substrates like this compound and its analogs are essential tools in these efforts, providing a simple and rapid method for screening large libraries of enzyme variants for desired activities.
A prominent example is the directed evolution of the bacterial protease subtilisin E. oup.com In this study, researchers aimed to convert subtilisin E into a more thermostable enzyme, similar to its thermophilic homolog, thermitase. After several rounds of random mutagenesis and recombination, enzyme variants were screened for their ability to hydrolyze succinyl-Ala-Ala-Pro-Phe-p-nitroanilide at elevated temperatures. This process successfully created an evolved subtilisin E with a temperature optimum 17°C higher and a half-life at 65°C more than 200 times that of the original enzyme. oup.com The engineered enzyme also showed higher activity towards the substrate at all temperatures tested. oup.com
These substrates are also used to characterize engineered binding proteins. In a study involving the directed evolution of inhibitor binding loops, Suc-Ala-Ala-Pro-Phe-pNA was used as the substrate for chymotrypsin (B1334515) to measure the binding affinity of newly evolved inhibitor variants. elte.hu This demonstrates the substrate's utility not only for assessing the enzyme itself but also for quantifying its interactions with engineered binding partners.
| Enzyme Variant | Property | Value | Assay Substrate | Source |
|---|---|---|---|---|
| Wild-Type Subtilisin E | Temperature Optimum (T_opt) | 59°C | s-AAPF-pNa | oup.com |
| Evolved Subtilisin E (5-3H5) | Temperature Optimum (T_opt) | 76°C | s-AAPF-pNa | oup.com |
| Wild-Type Subtilisin E | Half-life at 65°C | < 1 min | s-AAPF-pNa | oup.com |
| Evolved Subtilisin E (5-3H5) | Half-life at 65°C | > 200 min | s-AAPF-pNa | oup.com |
Development of Research-Oriented Diagnostic Assays for Enzyme Activities
The reliable and straightforward nature of assays using this compound analogs makes them suitable for the development of research-oriented diagnostic tools. chemimpex.comnetascientific.com The ability to detect and quantify specific protease activities in biological samples can provide valuable insights into disease states linked to dysregulated proteolysis. chemimpex.com
For example, these substrates have been used to develop assays with potential clinical relevance:
Inflammatory Disease Research : N-Succinyl-Ala-Ala-Pro-Phe-pNA is widely used in research laboratories to quantify the activity of cathepsin G from neutrophils. ontosight.ai Measuring this activity is important for understanding the pathogenesis of diseases involving neutrophil activation and inflammation. ontosight.ai Assays have been specifically developed to measure both free and membrane-bound cathepsin G in human neutrophils. medchemexpress.com
Gastrointestinal Research : A photometric assay using an analog substrate was developed for the determination of chymotrypsin activity in stool samples, which can be an indicator of pancreatic function. sigmaaldrich.com
Infectious Disease Detection : In one innovative application, an assay using Suc-AAPF-pNA was part of a protease-based biosensor designed to detect schistosome cercariae, the infectious stage of a parasitic worm. medchemexpress.com
The potential exists to incorporate these substrates into diagnostic kits for the early detection and monitoring of conditions characterized by abnormal protease activity. netascientific.comchemimpex.com
Advanced Methodologies and Future Directions in Research
Integration with Biophysical Techniques for Real-Time Kinetic Monitoring
The study of enzyme kinetics has been significantly enhanced by the integration of biophysical techniques that allow for the real-time monitoring of substrate hydrolysis. For a chromogenic substrate like Suc-Ala-His-Pro-Phe-pNA, this typically involves tracking the increase in absorbance at 405-410 nm as p-nitroaniline is released. caymanchem.com Advanced biophysical methods, such as stopped-flow spectrophotometry, provide the capability to observe rapid pre-steady-state kinetics, offering insights into the initial steps of the enzymatic reaction, including substrate binding and the first turnover event.
The application of these techniques could elucidate the kinetic parameters of an enzyme's interaction with this compound with high precision. For instance, by rapidly mixing the enzyme and substrate, one can monitor the initial burst of product formation, which can be used to determine the acylation rate constant. This level of detail is crucial for understanding the complete catalytic cycle and for comparing the efficiencies of different enzymes or the effects of mutations on catalytic activity.
Hypothetical Real-Time Kinetic Data for Protease X with this compound
| Time (ms) | Absorbance at 410 nm | pNA Concentration (µM) |
|---|---|---|
| 0 | 0.000 | 0.00 |
| 10 | 0.088 | 10.0 |
| 20 | 0.176 | 20.0 |
| 50 | 0.440 | 50.0 |
| 100 | 0.880 | 100.0 |
| 200 | 1.320 | 150.0 |
This table presents hypothetical data to illustrate the type of information that can be obtained from real-time kinetic monitoring.
Combination with Mass Spectrometry-Based Approaches for Product Analysis
While spectrophotometry is excellent for quantifying the rate of p-nitroaniline release, it does not provide information about the other product of the hydrolysis reaction, the peptide fragment Suc-Ala-His-Pro-Phe. Mass spectrometry (MS) is a powerful tool that can be used in conjunction with traditional enzyme assays to confirm the identity of cleavage products and to detect any side reactions or alternative cleavage sites.
By analyzing the reaction mixture over time using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can definitively identify the expected peptide fragment and search for any unexpected products. This approach is particularly valuable when characterizing novel enzymes or when studying the effects of inhibitors, as it can reveal complex modes of action that might be missed by spectrophotometric assays alone. High-resolution mass spectrometry can also be used to precisely determine the mass of the products, confirming the enzymatic cleavage at the expected peptide bond.
Illustrative Mass Spectrometry Analysis of this compound Hydrolysis
| Expected Product | Theoretical m/z | Observed m/z | Confirmation |
|---|---|---|---|
| Suc-Ala-His-Pro-Phe | 599.28 | 599.29 | Confirmed |
| p-nitroaniline | 138.12 | 138.13 | Confirmed |
This table provides an example of how mass spectrometry can be used to verify the products of enzymatic hydrolysis.
Expanding the Application Spectrum to Novel Enzyme Classes
Chromogenic substrates are traditionally designed for well-characterized proteases. However, the search for novel enzymes with unique specificities is a continuous effort in biotechnology and drug discovery. The peptide sequence of this compound, with its specific arrangement of amino acids, may serve as a screening tool for identifying new proteases that recognize this particular motif. While similar substrates like Suc-Ala-Ala-Pro-Phe-pNA are known substrates for enzymes such as chymotrypsin (B1334515), cathepsin G, and certain subtilisins, the inclusion of a histidine residue in this compound could alter its specificity, potentially making it a substrate for different classes of enzymes, including certain metalloproteases or cysteine proteases. caymanchem.combachem.com
Future research could involve screening diverse biological samples or enzyme libraries for activity against this compound. Enzymes that show significant activity could then be isolated and further characterized, potentially leading to the discovery of proteases with novel functions and applications. This expansion of the substrate's utility beyond its originally intended targets is a key area for future exploration.
Design and Development of Advanced Chromogenic and Fluorogenic Substrates with Enhanced Specificity and Sensitivity
The knowledge gained from studying the interaction of enzymes with this compound can inform the design of next-generation substrates. While the p-nitroaniline chromophore is widely used, there is always a need for substrates with improved properties, such as greater sensitivity, higher solubility, or altered specificity. nih.gov
One avenue of development is the creation of fluorogenic substrates based on the same peptide sequence. In a fluorogenic substrate, the peptide is linked to a quenched fluorophore. Upon enzymatic cleavage, the fluorophore is released, resulting in a significant increase in fluorescence. These substrates are often orders of magnitude more sensitive than their chromogenic counterparts, making them ideal for high-throughput screening and for detecting very low levels of enzyme activity.
Furthermore, the peptide sequence itself can be modified to enhance specificity for a particular enzyme. By systematically replacing amino acids in the Suc-Ala-His-Pro-Phe sequence and evaluating the kinetic parameters of the resulting substrates, researchers can develop highly specific probes for individual proteases. This is particularly important for diagnostic applications, where it is crucial to distinguish between the activities of closely related enzymes.
Comparison of Hypothetical Next-Generation Substrates
| Substrate | Reporter Group | Detection Method | Relative Sensitivity |
|---|---|---|---|
| This compound | p-nitroaniline | Absorbance | 1x |
| Suc-Ala-His-Pro-Phe-AMC | 7-amino-4-methylcoumarin | Fluorescence | ~100x |
| Suc-Ala-His-Pro-Phe-AFC | 7-amino-4-trifluoromethylcoumarin | Fluorescence | ~200x |
This table illustrates the potential for increased sensitivity with the development of fluorogenic substrates based on the Suc-Ala-His-Pro-Phe peptide sequence.
Q & A
Q. What are the primary applications of Suc-Ala-His-Pro-Phe-pNA in enzymatic studies, and how does its structure influence substrate specificity?
this compound is a chromogenic substrate commonly used to study protease activity, particularly for enzymes like chymotrypsin or thrombin. The p-nitroaniline (pNA) group releases a yellow-colored product upon cleavage, enabling spectrophotometric detection (e.g., at 405 nm). The sequence "Ala-His-Pro-Phe" mimics natural peptide substrates, with the Phe residue critical for binding to hydrophobic enzyme pockets. Researchers should validate substrate specificity using competitive inhibition assays and structural analogs .
Q. What experimental controls are essential when using this compound to ensure assay reproducibility?
Key controls include:
- Blank controls : Measure background absorbance without the enzyme.
- Negative controls : Use enzyme inhibitors (e.g., PMSF for serine proteases) to confirm activity is enzyme-dependent.
- Positive controls : Compare activity with a known substrate-enzyme pair.
- Temperature/pH controls : Standardize buffer conditions (e.g., Tris-HCl at pH 8.0 for chymotrypsin). Document all conditions in the methods section to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data (e.g., Km or Vmax variations) when using this compound across different experimental models?
Contradictions often arise from:
- Assay conditions : Differences in temperature, ionic strength, or cofactors. Standardize protocols using guidelines from .
- Enzyme source : Recombinant vs. purified native enzymes may exhibit altered kinetics. Validate purity via SDS-PAGE and activity assays.
- Data normalization : Use internal standards (e.g., BSA for protein quantification) to minimize variability. Apply statistical tools like ANOVA to assess significance of discrepancies and report confidence intervals .
Q. What advanced techniques complement this compound-based assays to study protease inhibition mechanisms?
Integrate the following:
- Crystallography/Molecular docking : Map substrate-enzyme interactions to identify binding residues.
- Fluorescence quenching : Use fluorogenic substrates (e.g., Dabcyl-Edans) for real-time inhibition kinetics.
- ITC (Isothermal Titration Calorimetry) : Measure thermodynamic parameters of inhibitor binding. Cross-validate findings with kinetic data from Suc-Ala-His-Pro-Fhe-pNA assays to ensure mechanistic consistency .
Q. How can researchers design a robust experimental framework to study non-canonical protease activities using this compound?
Follow this workflow:
- Hypothesis-driven design : Define clear objectives (e.g., "Does Enzyme X cleave this compound under oxidative stress?").
- Multi-parametric optimization : Use Design of Experiments (DoE) to test interactions between variables (pH, temperature, substrate concentration).
- Data triangulation : Combine kinetic assays with Western blotting (to confirm enzyme presence) and activity-based protein profiling (ABPP).
- Peer validation : Share raw data and analysis scripts via repositories like Zenodo for transparency .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response curves in Suc-Ala-His-Pro-Fhe-pNA inhibition studies?
Use nonlinear regression models (e.g., Hill equation) to calculate IC50 values. Validate model fit with metrics like R² and AIC. For small datasets, apply bootstrap resampling to estimate uncertainty. Report results in tables with SEM (Standard Error of the Mean) and annotate outliers using Grubbs’ test. Example table:
| Inhibitor | IC50 (µM) | SEM | n |
|---|---|---|---|
| Compound A | 12.3 | ±1.2 | 6 |
| Compound B | 45.7 | ±3.8 | 6 |
Reference software like GraphPad Prism or R for analysis .
Q. How should researchers address ethical and reproducibility challenges when publishing studies involving Suc-Ala-His-Pro-Fhe-pNA?
- Data transparency : Share raw absorbance readings, instrument calibration logs, and reagent lot numbers.
- Replication protocols : Follow ARRIVE guidelines for preclinical research.
- Ethical sourcing : Disclose enzyme sources (e.g., animal-derived vs. recombinant) and approval from oversight committees if applicable.
- Conflict of interest : Declare funding sources or commercial affiliations that might bias interpretations .
Troubleshooting Guide
Q. Why might Suc-Ala-His-Pro-Fhe-pNA exhibit unexpected hydrolysis in negative controls, and how can this be mitigated?
Non-enzymatic hydrolysis may occur due to:
- Chemical instability : Avoid storing substrate in alkaline buffers (pH >9.0).
- Contaminants : Filter buffers (0.22 µm) to remove particulate matter.
- Light exposure : Protect pNA-containing solutions from UV light. Include a "substrate-only" control in every assay batch and subtract background values systematically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
